An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one
An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one
This guide provides a comprehensive overview of the synthesis and characterization of 3-(3-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. Quinazolinone derivatives are recognized for their wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step methodologies.
Introduction to the Quinazolinone Scaffold
The quinazolinone core, a fusion of benzene and pyrimidine rings, serves as a privileged scaffold in the design of bioactive molecules.[4] The introduction of a mercapto group at the 2-position and a substituted phenyl ring at the 3-position can significantly modulate the compound's biological profile. The specific target of this guide, 3-(3-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one, incorporates a chlorine atom on the phenyl ring, a common strategy to enhance lipophilicity and potentially improve pharmacological activity.
Strategic Synthesis of 3-(3-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one
The most direct and widely employed method for the synthesis of 3-substituted-2-mercapto-3H-quinazolin-4-ones is the condensation reaction between anthranilic acid and an appropriate isothiocyanate.[5] This approach is favored for its efficiency and the ready availability of starting materials.
Causality of Experimental Choices
The selection of reagents and conditions is critical for a successful synthesis. Anthranilic acid provides the foundational benzene ring and the nitrogen and carbonyl functionalities of the quinazolinone core. 3-Chlorophenyl isothiocyanate serves as the source for the 2-mercapto group and the 3-(3-chlorophenyl) substituent. The reaction is typically carried out in a polar protic solvent, such as ethanol, to facilitate the dissolution of the reactants and the subsequent cyclization.[5] The use of a base, such as triethylamine, can be employed to deprotonate the carboxylic acid of anthranilic acid, enhancing its nucleophilicity.[5] Alternatively, green chemistry approaches utilizing deep eutectic solvents (DES) like choline chloride:urea have been shown to be effective, offering environmental benefits and potentially simplifying purification.[6]
Experimental Protocol: Synthesis
This protocol details a standard laboratory procedure for the synthesis of 3-(3-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one.
Materials:
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Anthranilic acid
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3-Chlorophenyl isothiocyanate
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Absolute Ethanol
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Triethylamine (optional)
-
Hydrochloric acid (for acidification)
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Standard laboratory glassware (round-bottom flask, condenser, etc.)
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Heating mantle and magnetic stirrer
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Filtration apparatus
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (e.g., 0.1 mol) in absolute ethanol (100 mL).
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Reagent Addition: To the stirred solution, add 3-chlorophenyl isothiocyanate (0.1 mol) in a single portion. If using a base, add triethylamine (0.1 mol) dropwise.
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Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Precipitation: After completion, cool the reaction mixture to room temperature. A precipitate of the product should form. The precipitation can be enhanced by pouring the mixture into a beaker of cold water or by acidifying with dilute hydrochloric acid.
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Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
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Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a pure crystalline solid.
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Drying: Dry the purified product in a vacuum oven at a moderate temperature.
Comprehensive Characterization of the Synthesized Compound
The structural elucidation of 3-(3-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one is achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information to confirm the identity and purity of the synthesized molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of the target compound is expected to exhibit characteristic absorption bands.
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C=O Stretching: A strong absorption band is anticipated in the region of 1650-1700 cm⁻¹, characteristic of the carbonyl group in the quinazolinone ring.[7]
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Thioamide Bands: The C=S stretching vibration in thioamides is often coupled with other vibrations, leading to a series of bands rather than a single distinct peak. Look for bands in the regions of 1500-1550 cm⁻¹ (Thioamide I), 1250-1350 cm⁻¹ (Thioamide II), and 950-1050 cm⁻¹ (Thioamide III).
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N-H Stretching: In the solid state, if the compound exists in the thione tautomeric form, a broad band corresponding to N-H stretching may be observed around 3100-3300 cm⁻¹.
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C-Cl Stretching: A band in the region of 700-800 cm⁻¹ can be attributed to the C-Cl bond of the chlorophenyl group.
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Aromatic C=C and C-H Stretching: Expect multiple bands in the regions of 1450-1600 cm⁻¹ for C=C stretching and above 3000 cm⁻¹ for aromatic C-H stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.
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¹H NMR Spectroscopy:
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Aromatic Protons: A complex multiplet pattern is expected in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the quinazolinone ring system and the 3-chlorophenyl substituent. The integration of this region should correspond to the total number of aromatic protons.
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NH Proton: If the compound exists predominantly in the thione form in solution, a broad singlet corresponding to the N-H proton may be observed, typically in the downfield region (δ 10.0-13.0 ppm). This peak is exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy:
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Carbonyl Carbon (C=O): A signal for the carbonyl carbon is expected in the downfield region, typically around δ 160-170 ppm.
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Thione Carbon (C=S): The carbon of the C=S group is expected to resonate further downfield than the carbonyl carbon, often in the range of δ 180-190 ppm.
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Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 110-150 ppm) corresponding to the carbons of the fused ring system and the substituted phenyl ring.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its structure.
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Molecular Ion Peak (M⁺): The mass spectrum should display a molecular ion peak corresponding to the molecular weight of 3-(3-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one (C₁₄H₉ClN₂OS). The presence of the chlorine isotope pattern (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.
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Fragmentation Pattern: Common fragmentation pathways for quinazolinones involve the cleavage of the substituent at the 3-position and fragmentation of the quinazolinone ring itself.
Experimental Protocol: Characterization
This section provides a general workflow for the spectroscopic analysis of the synthesized compound.
Caption: Experimental workflow for synthesis and characterization.
1. Sample Preparation:
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IR (KBr Pellet): Grind 1-2 mg of the purified compound with 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet.
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NMR: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
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MS: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
2. Instrumentation and Data Acquisition:
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FTIR: Use a Fourier-Transform Infrared spectrometer to record the spectrum, typically in the range of 4000-400 cm⁻¹.
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NMR: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire ¹H and ¹³C NMR spectra.
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MS: Employ a mass spectrometer with a suitable ionization technique (e.g., Electrospray Ionization - ESI) to obtain the mass spectrum.
Data Presentation
The following table summarizes the expected spectral data for 3-(3-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one based on the analysis of similar compounds.
| Technique | Parameter | Expected Value/Observation |
| FTIR (cm⁻¹) | C=O Stretch | ~1680 |
| Thioamide Bands | Multiple bands in the 1550-1000 region | |
| Aromatic C=C | ~1600, ~1480 | |
| C-Cl Stretch | ~780 | |
| ¹H NMR (ppm) | Aromatic-H | 7.2 - 8.2 (multiplet) |
| NH | 12.0 - 13.0 (broad singlet) | |
| ¹³C NMR (ppm) | C=S | ~182 |
| C=O | ~162 | |
| Aromatic-C | 115 - 150 | |
| Mass Spec (m/z) | [M+H]⁺ | ~290 (with Cl isotope pattern) |
Potential Applications and Future Directions
Derivatives of 2-mercapto-quinazolin-4-one have demonstrated a wide range of biological activities, making them attractive candidates for further investigation in drug discovery.[8] The presence of the 3-chlorophenyl moiety in the target compound may confer specific pharmacological properties. Potential areas of application for this and related compounds include:
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Antimicrobial Agents: Many quinazolinone derivatives exhibit activity against various bacterial and fungal strains.[1]
-
Anti-inflammatory Agents: The quinazolinone scaffold has been explored for its potential to inhibit inflammatory pathways.[1]
-
Anticancer Agents: Certain substituted quinazolinones have shown promise as anticancer agents.[8]
Future research should focus on the biological evaluation of 3-(3-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one to determine its specific pharmacological profile. Further structural modifications could also be explored to optimize its activity and selectivity.
Logical Diagram of Synthesis
The synthesis of the target compound follows a logical progression from commercially available starting materials.
Caption: Synthetic pathway to the target compound.
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